

N,N-Dimethylformamide di-tert-butyl acetal molecular weight and formula.

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Compound of Interest

Compound Name: *N,N-Dimethylformamide di-tert-butyl acetal*

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An In-depth Technical Guide to **N,N-Dimethylformamide di-tert-butyl acetal**

Introduction

N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) is a versatile reagent in organic synthesis, primarily recognized for its role as an efficient protecting group for carboxylic acids, phenols, and other functional groups.[1][2] Its sterically hindered di-tert-butyl acetal structure provides high selectivity and stability under various reaction conditions.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and key applications in research and drug development, tailored for researchers, scientists, and professionals in the field.

Physicochemical and Quantitative Data

The fundamental properties of **N,N-Dimethylformamide di-tert-butyl acetal** are summarized below for quick reference.

Property	Value	References
Molecular Formula	C ₁₁ H ₂₅ NO ₂	[1][4]
Linear Formula	(CH ₃) ₂ NCH[OC(CH ₃) ₃] ₂	[5]
Molecular Weight	203.32 g/mol	[1][3][4][5][6]
CAS Number	36805-97-7	[1][3][4][6]
Appearance	Colorless to pale yellow liquid	[7][8]
Density	0.848 g/mL at 25 °C	[5]
Boiling Point	56-57 °C at 8 mmHg	[5]
Refractive Index	n ₂₀ /D 1.413	[5]
InChI Key	DBNQIOANXZVWIP- UHFFFAOYSA-N	[1][3][5]
SMILES	CN(C)C(OC(C)(C)C)OC(C)(C)C	[1][5]

Synthesis of N,N-Dimethylformamide di-tert-butyl acetal

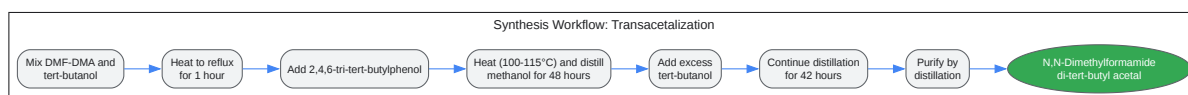
The most common and effective method for synthesizing DMF-DBA is through the acid-catalyzed transacetalization of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) with tert-butanol.[3][9] This process involves the exchange of the methoxy groups of DMF-DMA for the bulkier tert-butoxy groups.[3]

Experimental Protocol: Transacetalization

A detailed protocol for the synthesis of **N,N-Dimethylformamide di-tert-butyl acetal** is as follows:[4]

- **Reaction Setup:** A mixture of N,N-dimethylformamide dimethyl acetal (59.5 g, 0.5 mol) and dry tert-butanol (147 mL, 1.5 mol) is placed in a three-necked flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a vacuum-jacketed distillation column.[4]

- Reflux: The mixture is heated to reflux for one hour.[4]
- Catalyst Addition: 300 mg of 2,4,6-tri-tert-butylphenol is added to the reaction mixture.[4]
- Distillation: The reaction mixture is heated to 100-115 °C for 48 hours, during which the methanol byproduct is collected via distillation.[4]
- Addition of Excess Reagent: An additional 50 mL (0.52 mol) of tert-butanol is added, and the distillation of methanol is continued for another 42 hours to drive the reaction to completion.[4]
- Purification: The resulting crude product is purified by distillation to yield **N,N-Dimethylformamide di-tert-butyl acetal**. [4]



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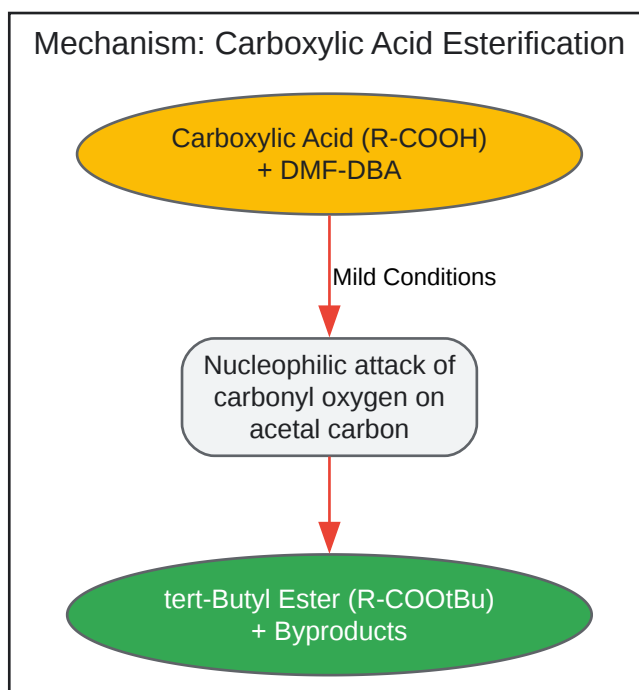
Synthesis Workflow for DMF-DBA.

Mechanism of Action and Reactivity

DMF-DBA's utility stems from the electrophilic nature of its central carbon atom, making it susceptible to nucleophilic attack. This reactivity is central to its primary applications.

Protection of Carboxylic Acids

One of the most valuable applications of DMF-DBA is the protection of carboxylic acids through the formation of tert-butyl esters.[1][3] This transformation is highly efficient and proceeds under mild conditions, which is advantageous for substrates with sensitive functional groups.[3] The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic acetal carbon of DMF-DBA.[1][3]



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Esterification of Carboxylic Acids.

Applications in Research and Drug Development

DMF-DBA is a crucial reagent in various fields, including pharmaceutical chemistry, agricultural chemistry, and general organic synthesis.[1]

Pharmaceutical Synthesis

In drug development, DMF-DBA is used to synthesize pharmaceutical intermediates.[2][10] It serves as a protecting group for sensitive functional groups, allowing for selective transformations elsewhere in the molecule.[10] Notable examples include its use in the synthesis of modified opioids like 3-O-tert-butylmorphine and in the preparation of the bacterial topoisomerase inhibitor cystobactamide 507.[1][3]

Peptide Chemistry

In peptide synthesis, protecting the C-terminal carboxylic acid and the acidic side chains of amino acids like aspartic and glutamic acid is critical. DMF-DBA provides an effective means to form the necessary tert-butyl esters.[3]

Experimental Protocol: Esterification of N-Acetyl-L-phenylalanine

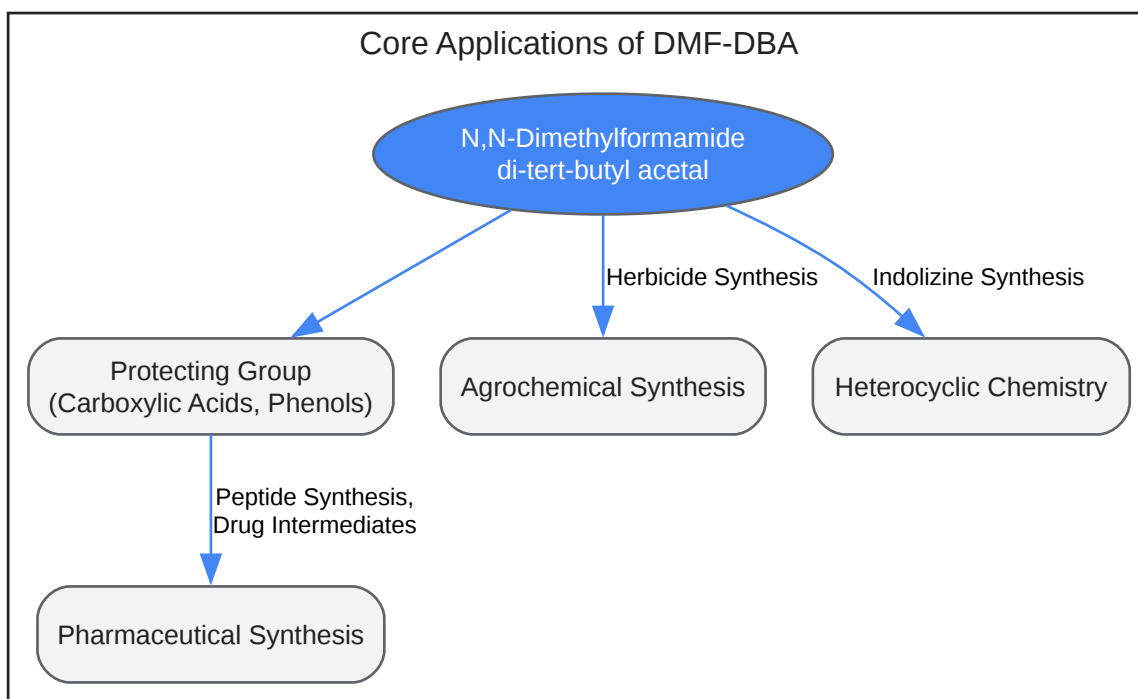
The following protocol details the tert-butyl esterification of an amino acid derivative:[7][11]

- Reaction: A solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in **N,N-Dimethylformamide di-tert-butyl acetal** (6.9 mL, 28.7 mmol) is stirred overnight at 60 °C. [7][11]
- Workup: The solvent is removed under reduced pressure.[7][11]
- Purification: The residue is purified by silica gel column chromatography (using a 1:1 mixture of ethyl acetate and hexane) to yield tert-butyl N-acetyl-L-phenylalaninate as a colorless oil (1.20 g, 94% yield).[7][11]

Other Applications

DMF-DBA is also employed in:

- The synthesis of herbicides for broad-leaved weeds.[1]
- The preparation of indolizines through the intermolecular cyclization of picolinium salts.[1][6]



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Key Applications of DMF-DBA.

Comparison with Other Reagents

DMF-DBA is an advancement over less sterically hindered analogues like N,N-Dimethylformamide dimethyl acetal (DMF-DMA).^[3] While DMF-DMA is highly reactive, it can lead to a lack of selectivity and undesirable side reactions, such as methylation.^[3] The bulky tert-butyl groups of DMF-DBA provide greater steric hindrance, resulting in higher selectivity, especially in reactions with crowded molecules.^[3]

Conclusion

N,N-Dimethylformamide di-tert-butyl acetal is a highly selective and efficient reagent with significant applications in organic synthesis. Its ability to act as a protecting group under mild conditions makes it invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals aiming to leverage the synthetic potential of this versatile compound.

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